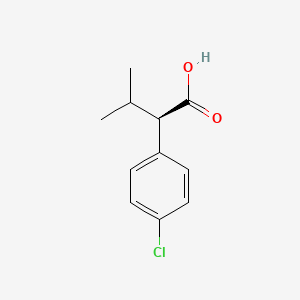

(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Descripción general

Descripción

®-2-(4-Chlorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a chlorinated phenyl group and a butanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-Chlorophenyl)-3-methylbutanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and 2-methylbutanoic acid.

Grignard Reaction: The 4-chlorobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to form the ketone.

Aldol Condensation: The ketone undergoes an aldol condensation with 2-methylbutanoic acid to form the desired product.

Industrial Production Methods: In industrial settings, the production of ®-2-(4-Chlorophenyl)-3-methylbutanoic acid may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Types of Reactions:

Oxidation: ®-2-(4-Chlorophenyl)-3-methylbutanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can yield alcohols or alkanes.

Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1 Chiral Synthesis

(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid serves as a crucial building block in the synthesis of various chiral compounds. Its enantiomeric purity enhances the efficacy of synthetic routes for producing biologically active molecules. For instance, it is used in the synthesis of synthetic pyrethroids like fenvalerate and esfenvalerate, which are important insecticides known for their effectiveness against a wide range of pests .

1.2 Optical Resolution

A notable application of (R)-CPA is in the optical resolution of racemic mixtures. The process involves using resolving agents to separate the desired enantiomer from its counterpart, which can be achieved through crystallization techniques. This method not only simplifies the production process but also improves yield and purity, making it advantageous for industrial applications .

2.1 Insecticidal Properties

this compound exhibits significant insecticidal properties due to its structural similarity to natural pyrethroids. Its esters are reported to have enhanced bioactivity compared to their racemic counterparts, showing increased potency against target pests . The compound’s mechanism of action involves disrupting the nervous system of insects, leading to paralysis and death.

2.2 Metabolite Studies

Research indicates that (R)-CPA can act as a metabolite in various biological systems, particularly in the degradation pathways of related pesticides like esfenvalerate. Understanding its metabolic fate is crucial for assessing environmental impact and human health risks associated with pesticide use .

Environmental Impact

3.1 Eco-Toxicity

The environmental fate of (R)-CPA has been studied concerning its persistence and toxicity in soil and aquatic systems. Data suggests that while it is biodegradable, its metabolites can pose risks to non-target organisms, including beneficial insects and aquatic life . Monitoring these effects is essential for sustainable agricultural practices.

3.2 Regulatory Status

As a compound used in pesticide formulations, (R)-CPA is subject to regulatory scrutiny regarding its safety and environmental impact. Studies have highlighted the need for comprehensive risk assessments to evaluate its long-term effects on ecosystems .

Mecanismo De Acción

The mechanism of action of ®-2-(4-Chlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

- ®-2-(4-Bromophenyl)-3-methylbutanoic acid

- ®-2-(4-Fluorophenyl)-3-methylbutanoic acid

- ®-2-(4-Methylphenyl)-3-methylbutanoic acid

Comparison:

- Uniqueness: The presence of the chlorine atom in ®-2-(4-Chlorophenyl)-3-methylbutanoic acid imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions.

- Reactivity: Compared to its brominated and fluorinated analogs, the chlorinated compound may exhibit different reactivity patterns due to the varying electronegativity and size of the halogen atoms.

- Applications: Each compound may have distinct applications based on its chemical properties and reactivity.

Actividad Biológica

(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid, also known as (R)-CPA, is a compound that has garnered attention due to its biological significance, particularly as a metabolite of the pesticide fenvalerate. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H13ClO2

- Molecular Weight : 216.67 g/mol

- CAS Number : 100363-23-4

Biological Significance

(R)-CPA is primarily recognized for its role as a metabolite of fenvalerate, a widely used pyrethroid insecticide. Its biological activity has implications in toxicology and pharmacology, influencing various metabolic pathways related to detoxification and endocrine function.

Research indicates that (R)-CPA may interact with specific biological receptors and enzymes, modulating their activity. However, detailed studies are still required to fully elucidate the compound's precise molecular targets and the pathways it influences.

Biological Activity

The biological activity of (R)-CPA can be categorized into several key areas:

-

Metabolic Pathways :

- It has been shown to influence metabolic pathways associated with detoxification processes.

- The compound's interaction with enzymes involved in these pathways may lead to alterations in drug metabolism and excretion.

- Endocrine Function :

- Toxicological Effects :

Case Studies

- Toxicity Assessment :

-

Binding Affinity Studies :

- Research has explored the binding affinity of (R)-CPA to various receptors involved in metabolic regulation. Preliminary findings suggest that it may act as an inhibitor or modulator of certain enzyme activities, although further investigation is necessary to confirm these interactions.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2R)-2-(4-chlorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJMSIIXXKNIDJ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.